molecular formula C10H22 B12654297 4-Ethyl-2,4-dimethylhexane CAS No. 52897-03-7

4-Ethyl-2,4-dimethylhexane

Cat. No.: B12654297
CAS No.: 52897-03-7
M. Wt: 142.28 g/mol
InChI Key: SIKFMUYSQCEQOO-UHFFFAOYSA-N
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Description

4-Ethyl-2,4-dimethylhexane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C10H22. This compound is characterized by the presence of an ethyl group and two methyl groups attached to a hexane backbone. The structure of this compound can be represented as follows:

       CH3         | CH3-CH2-C-CH2-CH-CH3         |     |        CH3   CH2-CH3 

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,4-dimethylhexane can be achieved through various organic reactions. One common method involves the alkylation of 2,4-dimethylhexane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reaction, leading to higher yields and selectivity. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,4-dimethylhexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds like 4-ethyl-2,4-dimethylhexyl chloride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.

Major Products:

    Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 4-ethyl-2,4-dimethylhexanol) to carboxylic acids (e.g., 4-ethyl-2,4-dimethylhexanoic acid).

    Reduction: The major products are simpler alkanes.

    Substitution: Halogenated derivatives such as 4-ethyl-2,4-dimethylhexyl chloride.

Scientific Research Applications

4-Ethyl-2,4-dimethylhexane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studies on the metabolism of branched alkanes often use this compound to understand enzymatic pathways.

    Medicine: Research on the pharmacokinetics of branched hydrocarbons includes this compound as a model compound.

    Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-2,4-dimethylhexane in chemical reactions involves the interaction of its molecular structure with reagents and catalysts. For example, in oxidation reactions, the ethyl and methyl groups influence the reactivity of the hexane backbone, leading to specific products. The molecular targets and pathways depend on the type of reaction and the conditions employed.

Comparison with Similar Compounds

  • 4-Ethyl-2,2-dimethylhexane
  • 2,4-Dimethylhexane
  • 3-Ethyl-2,4-dimethylhexane

Comparison: 4-Ethyl-2,4-dimethylhexane is unique due to the specific positioning of the ethyl and methyl groups, which affects its chemical reactivity and physical properties. Compared to 4-Ethyl-2,2-dimethylhexane, the presence of an additional methyl group at the second position in the latter compound results in different steric and electronic effects, influencing its behavior in chemical reactions.

Properties

CAS No.

52897-03-7

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

4-ethyl-2,4-dimethylhexane

InChI

InChI=1S/C10H22/c1-6-10(5,7-2)8-9(3)4/h9H,6-8H2,1-5H3

InChI Key

SIKFMUYSQCEQOO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)CC(C)C

Origin of Product

United States

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